2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide involves multiple stepsCommon reagents used in the synthesis include thionyl chloride, dimethyl sulfate, and potassium permanganate . The reaction conditions often involve controlled temperatures and the use of solvents like methyl ethyl ketone.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the nitro groups, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and benzamide core allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules. What sets 2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include:
Properties
Molecular Formula |
C26H32ClN5O2S |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
2-chloro-N-[1-[4-ethyl-5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C26H32ClN5O2S/c1-5-18-11-7-10-14-21(18)28-23(33)16-35-26-31-30-24(32(26)6-2)22(15-17(3)4)29-25(34)19-12-8-9-13-20(19)27/h7-14,17,22H,5-6,15-16H2,1-4H3,(H,28,33)(H,29,34) |
InChI Key |
NPNXMGNMUAAODM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C(CC(C)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.